molecular formula C9H8FN3O B3329517 2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide CAS No. 603309-09-7

2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide

Cat. No.: B3329517
CAS No.: 603309-09-7
M. Wt: 193.18 g/mol
InChI Key: QMWFJTCXGLXQIJ-UHFFFAOYSA-N
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Description

2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide is a synthetic organic compound with the molecular formula C9H8FN3O It features a fluorine-substituted imidazo[1,2-a]pyridine ring system, which is a fused bicyclic structure combining an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide typically involves the following steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: : The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an imidazole precursor. This step often requires a catalyst and a suitable solvent, such as acetic acid or ethanol, under reflux conditions.

  • Fluorination: : The introduction of the fluorine atom at the 6-position of the imidazo[1,2-a]pyridine ring can be achieved using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. This reaction typically occurs under mild conditions, often at room temperature.

  • Acetamide Formation: : The final step involves the acylation of the imidazo[1,2-a]pyridine derivative with an acetic anhydride or acetyl chloride to form the acetamide group. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would likely involve optimization of the above steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the acetamide group to an amine.

    Substitution: The fluorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong interactions with the target site. This can lead to the inhibition or activation of the target, resulting in the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloroimidazo[1,2-a]pyridin-3-yl)acetamide: Similar structure with a chlorine atom instead of fluorine.

    2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)acetamide: Similar structure with a bromine atom instead of fluorine.

    2-(6-Methylimidazo[1,2-a]pyridin-3-yl)acetamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability, lipophilicity, and binding affinity of compounds, making this compound particularly valuable in drug discovery and development.

Properties

IUPAC Name

2-(6-fluoroimidazo[1,2-a]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-6-1-2-9-12-4-7(3-8(11)14)13(9)5-6/h1-2,4-5H,3H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWFJTCXGLXQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1F)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide
Reactant of Route 2
2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide
Reactant of Route 3
2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide
Reactant of Route 4
2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide
Reactant of Route 5
2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide
Reactant of Route 6
2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide

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